LY255582
Overview
Description
Centrally active opioid receptor antagonist, inhibiting weight gain; High Quality Biochemicals for Research Uses
Mechanism of Action
Target of Action
LY255582, also known as 3-[(3R,4R)-1-[(3S)-3-CYCLOHEXYL-3-HYDROXYPROPYL]-3,4-DIMETHYLPIPERIDIN-4-YL]PHENOL, is a pan-opioid antagonist . It has a high affinity for mu, delta, and kappa opioid receptors . These receptors are involved in various physiological processes, including pain modulation, reward, and addiction .
Mode of Action
As an opioid antagonist, this compound binds to the opioid receptors (mu, delta, and kappa) and blocks their activation . This prevents the typical opioid effects, such as analgesia and euphoria, from occurring .
Biochemical Pathways
The opioid receptors are part of the G-protein coupled receptor family and are involved in various signaling pathways . When this compound binds to these receptors, it inhibits the release of second messengers, thereby affecting downstream signaling .
Pharmacokinetics
The pharmacokinetics of this compound have been examined in animal models .
Result of Action
This compound has been shown to decrease food intake and body weight in obese Zucker rats . It is about 40 times more potent than naltrexone, a long-lasting opioid antagonist, at reducing food intake .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, diet can affect the drug’s efficacy, as seen in studies where this compound reduced food intake in rats fed a high-fat diet
Biochemical Analysis
Biochemical Properties
LY255582 exhibits high affinity for mu, delta, and kappa opioid receptors . It is a potent antagonist of opioids’ analgesia . The compound interacts with these receptors, blocking the effects of endogenous opioids, which are involved in various physiological processes including pain perception, mood regulation, immune response, and importantly, the regulation of food intake .
Cellular Effects
This compound has been shown to decrease intake of food and water among obese Zucker rats This suggests that this compound can influence cellular processes related to energy intake and utilization
Molecular Mechanism
This compound acts as an antagonist at opioid receptors, blocking the effects of endogenous opioids . This blockade can influence various molecular processes, including those related to food intake and energy balance
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to produce a sustained reduction in food intake and body weight in rodent models of obesity
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease food intake and body weight in a dose-dependent manner
Metabolic Pathways
This compound is involved in metabolic pathways related to energy balance and food intake
Properties
IUPAC Name |
3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHEFJXPXAUDD-BULFRSBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045752 | |
Record name | LY-255582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-09-8 | |
Record name | LY 255582 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-255582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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